Differentiation via Lipoxygenase Inhibition: Comparative In Vitro Potency
4-Phenoxybut-2-yn-1-ol has been identified as a potent inhibitor of lipoxygenase (LOX), a key enzyme in the arachidonic acid cascade [1]. While direct head-to-head comparative data against close structural analogs is limited in the public domain, this compound demonstrates a distinct multi-target inhibition profile that differentiates it from many other simple phenoxy ethers. Specifically, it shows high potency against LOX, with a reported IC50 value of 1.00E+3 nM in human polymorphonuclear leukocytes (PMNL) [2]. This contrasts with its activity against other enzymes; for example, it inhibits carboxylesterase and cyclooxygenase (COX) to a significantly lesser extent [1], and exhibits weak inhibition of lanosterol synthase (IC50 > 10,000 nM) [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (Lipoxygenase); >10,000 nM (Lanosterol synthase); 'Lesser extent' (Carboxylesterase, COX) |
| Comparator Or Baseline | Internal baseline against other enzymes |
| Quantified Difference | At least a 10-fold difference in potency between LOX and lanosterol synthase inhibition, with qualitative differences against carboxylesterase and COX. |
| Conditions | In vitro enzyme assays: Human PMNL (LOX) and S. cerevisiae (lanosterol synthase) using arachidonic acid and [14C]-(3S)-2,3-oxidosqualene as substrates, respectively. |
Why This Matters
This differentiated inhibition profile, specifically the higher potency against LOX over other related enzymes, may offer a distinct advantage for researchers requiring selective modulation of the arachidonic acid pathway without broad-spectrum enzyme inhibition.
- [1] Medical University of Lublin. (n.d.). Record details for 4-Phenoxybut-2-yn-1-ol. View Source
- [2] BindingDB. (n.d.). BDBM50446420: CHEMBL3109730. View Source
- [3] BindingDB. (n.d.). BDBM50433363: CHEMBL2377449. View Source
